N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide
Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary targets of N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can affect nerve signal transmission. The inhibition of LOX, on the other hand, can disrupt the production of leukotrienes, which are involved in inflammatory responses .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in nerve signal transmission. This can have effects on muscle function, heart rate, and other processes regulated by the nervous system . The inhibition of LOX affects the arachidonic acid pathway, disrupting the production of leukotrienes and potentially reducing inflammation .
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving 2-aminopyridine and α-haloketones under basic conditions.
Functionalization of the imidazo[1,2-a]pyridine: The core structure can be further functionalized at various positions using different reagents and conditions.
Coupling reactions: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound also exhibits acetylcholinesterase and butyrylcholinesterase inhibitory activities but differs in its structural features and specific biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,5-a]pyridine derivatives:
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-4-3-5-17(12-15)24(26)27)21-16-9-7-14(8-10-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKJIMUMAFSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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